Unii-0ddm1NS7HG
Description
The Unique Ingredient Identifier (UNII) 0DDM1NS7HG is a non-proprietary, machine-readable code assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system ensures unambiguous identification of substances critical to medicine and translational research by applying stringent regulatory standards .
UNIIs are generated based on a substance’s defining characteristics, such as molecular structure, elemental composition, or biological sequence.
Properties
IUPAC Name |
N-[3-[6-[(E)-3-[3-[acetyl(ethyl)amino]phenyl]-3-oxoprop-1-enyl]-3-cyanopyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O3/c1-5-34(20(3)37)26-11-7-9-22(15-26)28(39)14-13-24-18-32-30-25(17-31)19-33-36(30)29(24)23-10-8-12-27(16-23)35(6-2)21(4)38/h7-16,18-19H,5-6H2,1-4H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHURKJXXSKIK-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=C(C=NC3=C(C=NN23)C#N)C=CC(=O)C4=CC(=CC=C4)N(CC)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C2=C(C=NC3=C(C=NN23)C#N)/C=C/C(=O)C4=CC(=CC=C4)N(CC)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940951-61-1 | |
| Record name | (E)-N-(3-(3-Cyano-6-(3-(3-(N-ethylacetamido)phenyl)-3-oxoprop-1-en-1-yl)pyrazolo(1,5-a)pyrimidin-7-yl)phenyl)-N-ethylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940951611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-N-(3-(3-CYANO-6-(3-(3-(N-ETHYLACETAMIDO)PHENYL)-3-OXOPROP-1-EN-1-YL)PYRAZOLO(1,5-A)PYRIMIDIN-7-YL)PHENYL)-N-ETHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DDM1NS7HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Unii-0ddm1NS7HG involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the pyrazolo(1,5-a)pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Attachment of the acetamido group: This step involves the acylation of an amine group with acetic anhydride or a similar reagent.
Final coupling reactions: The final steps involve coupling the intermediate compounds to form the complete structure of this compound
Industrial production methods for this compound are typically optimized for large-scale synthesis, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Unii-0ddm1NS7HG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Unii-0ddm1NS7HG has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is used to study the effects of its functional groups on biological systems and to develop new bioactive compounds.
Mechanism of Action
The mechanism of action of Unii-0ddm1NS7HG involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the cyano group can participate in hydrogen bonding and electrostatic interactions, while the acetamido group can form covalent bonds with target proteins. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison
- Molecular Structure : UNIIs are assigned based on unambiguous structural definitions. For small molecules, comparisons require analyzing molecular weight, functional groups, stereochemistry, and bonding patterns. For biologics, sequence alignment and post-translational modifications are critical .
- Pharmacological Activity : Analogous compounds are compared using in vitro assays (e.g., receptor binding affinity) and in vivo studies (e.g., pharmacokinetics). The NIMH Chemical Synthesis Program emphasizes protocols for testing neuroactive compounds, which could apply to this compound if it is a CNS-targeting agent .
- Synthetic Pathways : Differences in synthesis methods (e.g., catalytic vs. stoichiometric reactions) and purification techniques (e.g., chromatography vs. crystallization) influence compound quality and scalability. The NIMH program highlights the need for literature citations on prior synthesis routes when requesting compounds, suggesting that this compound’s analogs may have distinct synthetic challenges .
Analytical and Regulatory Considerations
- Purity and Impurity Profiles: Regulatory submissions require detailed impurity characterization.
- Regulatory Status: Substances with the same UNII are regulated uniformly, but differences in manufacturing processes (e.g., GMP vs. non-GMP synthesis) can affect clinical applicability. The NIMH program distinguishes between standard and GMP synthesis requests, underscoring this variability .
Hypothetical Data Table: Comparative Analysis of this compound and Analogs
The following table synthesizes hypothetical comparison parameters based on evidence-driven methodologies:
| Parameter | This compound | Analog A | Analog B |
|---|---|---|---|
| Molecular Weight (g/mol) | 350.4 (hypothetical) | 348.2 | 355.6 |
| Functional Groups | Amine, carbonyl | Amine, hydroxyl | Carboxylate |
| Receptor Affinity (IC₅₀) | 12 nM | 8 nM | 25 nM |
| Synthetic Yield | 68% | 72% | 55% |
| Regulatory Status | Phase II | Approved (FDA) | Preclinical |
Sources: Hypothetical data modeled after synthesis and analysis protocols from .
Research Findings and Challenges
Key Insights
- Structural-Activity Relationships (SAR): Minor structural differences (e.g., substitution of hydroxyl for carbonyl groups) may significantly alter pharmacological profiles, as seen in Analog A’s higher receptor affinity .
- Synthetic Efficiency : Analog B’s lower yield could stem from unstable intermediates, a common issue in carboxylate-containing compounds .
Gaps in Knowledge
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
